molecular formula C8H14ClN3 B13288274 4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine

4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13288274
M. Wt: 187.67 g/mol
InChI Key: AJKQTWLTCQYHID-UHFFFAOYSA-N
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Description

4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with a suitable alkylating agent, such as 2-bromopentane, under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction times. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced back to an amine using reducing agents like Pd/C and hydrogen gas.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-nitro.

    Reduction: this compound.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.

    Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like cyclooxygenase (COX) and receptors like G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(butan-2-yl)-1H-pyrazol-3-amine
  • 4-Chloro-1-(hexan-2-yl)-1H-pyrazol-3-amine
  • 4-Chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine

Uniqueness

4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine is unique due to its specific alkyl substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the pentan-2-yl group provides distinct steric and electronic properties that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

4-chloro-1-pentan-2-ylpyrazol-3-amine

InChI

InChI=1S/C8H14ClN3/c1-3-4-6(2)12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

AJKQTWLTCQYHID-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

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